molecular formula C18H15F2N3O B2832724 4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide CAS No. 1234809-69-8

4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide

Cat. No.: B2832724
CAS No.: 1234809-69-8
M. Wt: 327.335
InChI Key: HIYAURUTNCIVRO-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide is a synthetic organic compound that features an imidazole ring, a benzamide group, and a difluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction where the imidazole nitrogen attacks a benzyl halide.

    Formation of the Benzamide Group: The benzamide group is formed by reacting the benzylated imidazole with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, triethylamine, dimethylformamide.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of benzylamines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The difluorobenzyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1H-imidazol-1-yl)methyl)-N-(2-chlorobenzyl)benzamide
  • 4-((1H-imidazol-1-yl)methyl)-N-(2,4-dichlorobenzyl)benzamide
  • 4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorophenyl)benzamide

Uniqueness

4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide is unique due to the presence of the difluorobenzyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to its analogs with different substituents.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O/c19-16-6-5-15(17(20)9-16)10-22-18(24)14-3-1-13(2-4-14)11-23-8-7-21-12-23/h1-9,12H,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYAURUTNCIVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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